molecular formula C16H22N2O3 B2521556 (E)-3-(furan-2-yl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)prop-2-en-1-one CAS No. 2035018-60-9

(E)-3-(furan-2-yl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)prop-2-en-1-one

Cat. No. B2521556
CAS RN: 2035018-60-9
M. Wt: 290.363
InChI Key: GNZJGTPRKTYOTK-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(furan-2-yl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)prop-2-en-1-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential for use in a variety of fields, including pharmacology, biochemistry, and physiology.

Scientific Research Applications

Azetidin-2-ones and Antimitotic Activity

Azetidin-2-ones, including structures with furan-2-yl groups, have been studied for their antimitotic activity. These compounds, based on the 1-(3,4,5-trimethoxyphenyl)azetidin-2-one core, exhibit variations in their antimitotic properties depending on the substituents on the lactam positions. Such structures demonstrate the potential of furan-2-yl azetidin-2-ones in anticancer research, targeting cell division processes (Twamley, O’Boyle, & Meegan, 2020).

Furan Derivatives from Mangrove-Derived Fungi

Research into furan derivatives from mangrove-derived endophytic fungi has yielded novel compounds with potential for various applications, including natural product chemistry and possibly pharmaceutical development. These findings underscore the biodiversity of mangrove ecosystems and their untapped potential for yielding compounds with unique chemical structures (Chen et al., 2017).

Synthesis and Biological Activity of Furan-Azetidinone Derivatives

Studies on the synthesis and potential biological activities of furan-azetidinone hybrids highlight their significance in medicinal chemistry, particularly as antibacterial agents. The exploration of these compounds against Escherichia coli suggests a promising avenue for developing new antibiotics to combat resistant bacterial strains, showcasing the therapeutic potential of furan-azetidinone derivatives (Jays, Mohan, & Saravanan, 2019).

Novel Dicationic Imidazo[1,2-a]pyridines as Antiprotozoal Agents

The synthesis and evaluation of novel dicationic imidazo[1,2-a]pyridines, including furan-2-yl analogs, for their antiprotozoal activity demonstrate significant potential in treating diseases caused by protozoan parasites. Such compounds have shown promising in vitro and in vivo efficacy, indicating their value in developing new treatments for protozoal infections (Ismail et al., 2004).

properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-20-14-6-8-17(9-7-14)13-11-18(12-13)16(19)5-4-15-3-2-10-21-15/h2-5,10,13-14H,6-9,11-12H2,1H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZJGTPRKTYOTK-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CN(C2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1CCN(CC1)C2CN(C2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(furan-2-yl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)prop-2-en-1-one

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